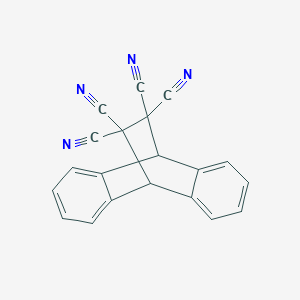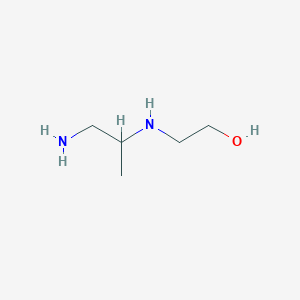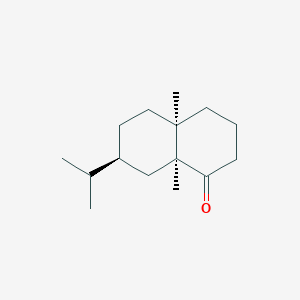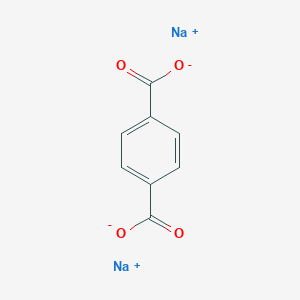
9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile, also known as DEAT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DEAT is a polycyclic aromatic hydrocarbon that is widely used as a building block in the synthesis of organic materials.
Wirkmechanismus
The mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is not well understood. However, it is believed that 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction may result in the activation or inhibition of various biological pathways, leading to different physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile are not well understood. However, some studies have suggested that 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile may have anti-inflammatory and antioxidant properties. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is its ease of synthesis, making it readily available for scientific research. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is also stable and can be stored for a long time without degradation. However, the limitations of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile include its low solubility in common organic solvents, which may limit its applications in some experiments.
Zukünftige Richtungen
The potential applications of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile in various fields make it an exciting area of research. Some of the future directions for 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile research include:
1. Developing new synthetic methods for 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile with improved yields and purity.
2. Exploring the potential applications of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile in the field of organic electronics, such as in the development of flexible and wearable electronic devices.
3. Investigating the mechanism of action of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile to better understand its physiological and biochemical effects.
4. Developing 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile-based materials for biomedical applications such as drug delivery and tissue engineering.
Conclusion:
In conclusion, 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is a building block in the synthesis of organic materials such as polymers and OLEDs. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile has also shown potential as an anti-inflammatory and anticancer agent. The future directions for 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile research include developing new synthetic methods, exploring its potential applications in organic electronics and biomedical applications, and investigating its mechanism of action.
Synthesemethoden
The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile involves the reaction of 9,10-dihydro-9,10-ethanoanthracene with cyanogen bromide in the presence of a catalyst. This reaction results in the formation of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile as a yellow solid. The yield of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is in the synthesis of organic materials such as polymers, liquid crystals, and OLEDs. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile has been used as a building block in the synthesis of various polymers such as poly(arylene ether)s, poly(arylene sulfide)s, and poly(arylene ketone)s. These polymers have shown excellent mechanical, thermal, and electrical properties, making them suitable for various industrial applications.
Another significant application of 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile is in the field of organic electronics. 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile-based materials have been used as active layers in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. These devices have shown promising performance, making them potential candidates for future electronic applications.
Eigenschaften
CAS-Nummer |
1625-84-9 |
|---|---|
Produktname |
9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile |
Molekularformel |
C20H10N4 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15,16,16-tetracarbonitrile |
InChI |
InChI=1S/C20H10N4/c21-9-19(10-22)17-13-5-1-2-6-14(13)18(20(19,11-23)12-24)16-8-4-3-7-15(16)17/h1-8,17-18H |
InChI-Schlüssel |
BZIGFCWZJSWLLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(C3(C#N)C#N)(C#N)C#N |
Kanonische SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(C3(C#N)C#N)(C#N)C#N |
Andere CAS-Nummern |
1625-84-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)


![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)
![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)







